molecular formula C18H15BrFN3O2 B2681671 4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 893680-50-7

4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2681671
CAS No.: 893680-50-7
M. Wt: 404.239
InChI Key: LBQBMEKIQIRGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15BrFN3O2 and its molecular weight is 404.239. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectroscopic Properties

A study by Limban, Marutescu, & Chifiriuc (2011) describes the synthesis of a number of acylthioureas, including compounds with bromophenyl and fluorophenyl substituents. These compounds were characterized using elemental analysis, IR, and NMR spectroscopy. The study focused on understanding the spectroscopic properties and potential applications in antimicrobial and antibiofilm activities.

Tyrosine Kinase Inhibition

Research by Rewcastle et al. (1998) investigates the inhibition of tyrosine kinase activity of receptors for the EGF family of growth factors. The study involves analogues of 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine, focusing on the impact of substituents like fluorophenyl on the efficacy of these inhibitors. This research contributes to understanding the role of these compounds in blocking signal transduction enzymes.

Antiprotozoal Agents

A study by Ismail et al. (2004) presents the synthesis of compounds similar to 4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide for potential use as antiprotozoal agents. These compounds showed strong DNA affinities and exhibited significant in vitro activity against T. b. rhodesiense and P. falciparum, demonstrating their potential in treating protozoal infections.

Met Kinase Inhibition

In the context of cancer research, Schroeder et al. (2009) investigated substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyrimidine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated tumor stasis in cancer models and were advanced into clinical trials, indicating the therapeutic potential of compounds with structural similarities to this compound.

Antimicrobial Activity

A study by Kolisnyk et al. (2015) synthesized and tested novel derivatives of 3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides for antimicrobial activity. The results indicated that these compounds were more active than reference drugs against strains like Proteus vulgaris and Pseudomonas aeruginosa, highlighting their potential in antimicrobial applications.

Properties

IUPAC Name

4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3O2/c1-10-15(17(24)22-14-5-3-2-4-13(14)20)16(23-18(25)21-10)11-6-8-12(19)9-7-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQBMEKIQIRGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.